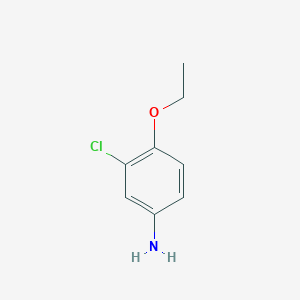

3-Chloro-4-ethoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTDPHIGJZLWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508830 | |

| Record name | 3-Chloro-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5211-02-9 | |

| Record name | 3-Chloro-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-ethoxyaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-ethoxyaniline is a substituted aniline that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a chlorine atom and an ethoxy group on the aniline ring, imparts specific physicochemical properties and reactivity that make it an attractive starting material for the development of complex molecular architectures. This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, robust synthesis methodologies, critical safety information, and its emerging role in the synthesis of targeted therapeutics.

Core Compound Information: this compound

Molecular Formula: C₈H₁₀ClNO[3]

Molecular Weight: 171.62 g/mol [3]

Physicochemical Properties

| Property | This compound (Predicted/Inferred) | 3-Chloro-4-methoxyaniline (Experimental) | 4-Ethoxyaniline (Experimental) |

| Appearance | Likely a solid at room temperature, potentially off-white to beige crystalline powder. | Off-white to beige solid.[4] | Colorless liquid; turns red to brown on exposure to air.[5] |

| Melting Point | Data not available. | 50-55 °C. | 2-5 °C. |

| Boiling Point | Data not available. | Not readily available. | 250 °C. |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like ethanol, methanol, and acetone.[4] | Moderately soluble in water; more soluble in polar organic solvents.[4] | Soluble in organic solvents. |

| LogP (Octanol/Water) | 2.32 (Predicted).[3] | 1.57 (Experimental). | 1.24 (Experimental).[5] |

The predicted LogP value of 2.32 for this compound suggests a moderate level of lipophilicity, a key parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of this compound

The most common and industrially scalable route for the synthesis of substituted anilines like this compound is the reduction of the corresponding nitroarene. In this case, the precursor would be 3-chloro-4-ethoxynitrobenzene. Two primary methods are widely employed for this transformation: Béchamp reduction using iron in an acidic medium and catalytic hydrogenation.

Method 1: Béchamp Reduction (Iron/Acetic Acid)

This classical method is cost-effective and highly efficient for the reduction of a wide range of nitroarenes. The reaction involves the use of iron powder in the presence of a weak acid, such as acetic acid or hydrochloric acid.

Reaction Scheme:

General reaction scheme for the reduction of 3-chloro-4-ethoxynitrobenzene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-4-ethoxynitrobenzene (1 equivalent) in a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio).

-

Addition of Reagents: To the stirred suspension, add iron powder (approximately 3-4 equivalents).

-

Initiation: Slowly add glacial acetic acid (a catalytic amount to 1 equivalent) to the mixture. The reaction is often exothermic and may begin to reflux on its own.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitro compound is completely consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Neutralize the aqueous residue with a base such as sodium bicarbonate or sodium hydroxide, and then extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner and often more efficient method for nitro group reduction, typically providing high yields and purity. This method, however, requires specialized equipment for handling hydrogen gas under pressure.

Reaction Scheme:

Catalytic hydrogenation of 3-chloro-4-ethoxynitrobenzene.

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-chloro-4-ethoxynitrobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) or platinum on carbon (Pt/C) to the solution.

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 1-5 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases. Monitor the reaction by TLC or GC/MS.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which is often of high purity. Further purification can be achieved by recrystallization if necessary.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from analogous compounds such as 3-chloro-4-methoxyaniline and 4-ethoxyaniline suggest that it should be handled with care.

Potential Hazards:

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin and eye irritation.

-

Allergenic Effects: May cause an allergic skin reaction.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask or respirator should be used when handling the solid material.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.

Applications in Drug Discovery and Development

Substituted anilines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals. The presence of chloro and alkoxy groups in this compound makes it a particularly interesting building block for kinase inhibitors and other targeted therapies.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a substituted aniline moiety. This part of the molecule often forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The specific substitution pattern on the aniline ring can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties.

For example, the structurally related 3-chloro-4-fluoroaniline is a crucial intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib, which targets EGFR and HER2.[6] It is highly probable that this compound could be utilized in a similar fashion to generate novel kinase inhibitors with potentially different selectivity profiles or improved properties.

Synthetic utility of this compound in kinase inhibitor synthesis.

Use in the Synthesis of Other Bioactive Molecules

The versatile reactivity of the aniline and the specific electronic properties conferred by the chloro and ethoxy groups make this compound a suitable precursor for a range of other bioactive molecules, including those with potential applications as antibacterial, antiviral, or anti-inflammatory agents.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, ethoxy, and amino groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethoxy group, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient is commonly used.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from the corresponding nitroarene, combined with its unique electronic and structural features, makes it an attractive building block for the creation of novel therapeutic agents, particularly in the area of kinase inhibition. As the demand for more targeted and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound is set to increase. This guide provides a solid foundation of its properties, synthesis, and potential applications to aid researchers and scientists in leveraging this compound for future innovations.

References

-

Solubility of Things. 3-Chloro-4-methoxyaniline. (URL: [Link])

-

NIH. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (URL: [Link])

- Google Patents. Preparation method of 3-chloro-4-fluoroaniline. (URL: )

-

PubChem. 4-Ethoxyaniline. (URL: [Link])

-

PubChem. This compound. (URL: [Link])

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-ethoxyaniline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-4-ethoxyaniline (CAS No. 5211-02-9), a substituted aniline of significant interest to researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data for this compound, this guide synthesizes known information with predictive analysis based on structurally analogous compounds. It offers a detailed examination of its molecular structure, solubility, lipophilicity, and spectral characteristics. Furthermore, this document furnishes detailed, standardized experimental protocols for the empirical determination of these key properties, empowering researchers to generate precise data in their own laboratories. This guide is intended to be a foundational resource, facilitating the effective use of this compound in medicinal chemistry and broader synthetic applications.

Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery

Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Their versatility as synthetic intermediates and their ability to engage in key interactions with biological targets make them indispensable building blocks.[1][2] However, the aniline motif is also associated with metabolic liabilities, often leading to toxicological concerns.[3]

The strategic modification of the aniline core with substituents such as halogens and alkoxy groups is a cornerstone of drug design, aimed at modulating physicochemical properties to enhance efficacy, selectivity, and metabolic stability. The introduction of a chlorine atom, for instance, can influence a molecule's lipophilicity, binding interactions, and metabolic fate. Similarly, an ethoxy group can impact solubility and hydrogen bonding capacity. This compound, therefore, represents a compound with a tailored substitution pattern designed to leverage these effects for application in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its successful application in drug discovery and development programs.

Molecular and Physicochemical Properties

Direct experimental data for this compound is not extensively published. The following sections provide a combination of known identifiers, predicted values, and comparative data from structurally similar compounds to offer a comprehensive profile.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 5211-02-9 | [4] |

| Molecular Formula | C₈H₁₀ClNO | [4] |

| Molecular Weight | 171.62 g/mol | [4] |

| SMILES | CCOC1=C(C=C(C=C1)N)Cl | [5] |

| InChI | InChI=1S/C8H10ClNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | [5] |

Predicted and Comparative Physicochemical Data

To provide a robust understanding of this compound's properties, the table below includes predicted values for the target compound and experimental data for structurally related analogues: 3-Chloro-4-methoxyaniline, 4-ethoxyaniline, and 3-chloroaniline. This comparative approach allows for informed estimations of the target compound's behavior.

| Property | This compound (Predicted/Comparative) | 3-Chloro-4-methoxyaniline (Experimental) | 4-Ethoxyaniline (Experimental) | 3-Chloroaniline (Experimental) |

| Melting Point (°C) | Estimated: 45-55 | 50-55[6] | 4[7] | -11 to -9[8] |

| Boiling Point (°C) | Estimated: >250 | - | 250[7] | 230-231[9] |

| Density (g/mL) | Estimated: ~1.2 | - | 1.06[7] | 1.206[8] |

| LogP (Octanol/Water) | 2.32 (Predicted)[4] | - | - | - |

| pKa | Estimated: 3.0-3.5 | - | - | 3.46[8] |

| Water Solubility | Predicted: Low to Moderate | Moderately soluble | Practically insoluble[10] | 6.8 g/L (20 °C) |

Causality Behind Estimated Properties:

-

Melting Point: The melting point of 3-Chloro-4-methoxyaniline is 50-55 °C.[6] The slightly larger ethoxy group in our target compound may lead to minor differences in crystal lattice packing, but the melting point is expected to be in a similar range.

-

Boiling Point: 4-ethoxyaniline and 3-chloroaniline have boiling points of 250 °C and 230-231 °C, respectively.[7][9] It is reasonable to predict that the combined molecular weight and polarity of this compound will result in a boiling point above 250 °C.

-

pKa: The pKa of anilines is influenced by the electronic effects of substituents. Both the chloro and ethoxy groups are electron-donating through resonance but the chloro group is electron-withdrawing through induction. The pKa of 3-chloroaniline is 3.46.[8] The additional electron-donating ethoxy group in the para position is expected to slightly increase the basicity (and thus pKa) compared to 3-chloroaniline, though the effect may be modest. Electron-donating substituents generally increase the pKa of anilines, while electron-withdrawing groups decrease it.[11][12][13][14][15]

Experimental Protocols for Physicochemical Characterization

The following sections provide standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Caption: Workflow for UV-Visible Spectroscopy.

Principle: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the functional groups present in the molecule.

Predicted Spectrum: The IR spectrum of this compound will display characteristic peaks for the amine, aromatic ring, and ether functional groups.

-

N-H Stretching: Two medium-intensity bands are expected in the range of 3350-3450 cm⁻¹ for the primary amine. [16]* C-H Stretching (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks will appear just below 3000 cm⁻¹ from the ethoxy group.

-

C=C Stretching (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching (Aromatic): A strong band between 1250-1335 cm⁻¹. [16]* C-O Stretching (Ether): A strong, characteristic band in the 1200-1275 cm⁻¹ region for the aryl-alkyl ether. [17]* C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum.

-

Data Analysis: Identify and label the key absorption bands corresponding to the functional groups.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are fundamental techniques for structural elucidation.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.0 ppm). The substitution pattern will lead to a specific splitting pattern (likely a doublet, a doublet of doublets, and another doublet).

-

Amine Protons (2H): A broad singlet (~3.5-4.5 ppm), the chemical shift of which is concentration and solvent-dependent.

-

-OCH₂- Protons (2H): A quartet around 4.0 ppm.

-

-CH₃ Protons (3H): A triplet around 1.4 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (~115-150 ppm). The carbons attached to the nitrogen, chlorine, and oxygen will have characteristic chemical shifts.

-

-OCH₂- Carbon (1C): A signal around 64 ppm.

-

-CH₃ Carbon (1C): A signal around 15 ppm.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts and coupling constants for all signals in both spectra.

Safety and Handling

Substituted anilines should be handled with care, assuming they are toxic and potentially harmful upon inhalation, ingestion, or skin contact. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For disposal, follow local regulations for chemical waste.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry, offering a unique combination of electronic and steric properties. While direct experimental data on its physicochemical properties are sparse, this guide provides a robust framework for its use by presenting predicted values, comparative data from structural analogues, and detailed experimental protocols for its characterization. The methodologies and data presented herein are intended to empower researchers to confidently incorporate this compound into their research and development endeavors, contributing to the advancement of new chemical entities with therapeutic potential.

References

-

3-Chloroaniline - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]

- Dunn, A. D., & Norrie, G. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 239-242.

-

Dunn, A. D., & Norrie, G. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Retrieved from [Link]

-

Thermophysical Properties of 3-chloroaniline. (n.d.). Chemcasts. Retrieved from [Link]

-

4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

3-CHLOROANILINE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Navigating the Chemical Landscape: Properties and Handling of 4-Ethoxyaniline. (n.d.). Medium. Retrieved from [Link]

-

UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... (n.d.). ResearchGate. Retrieved from [Link]

- Hewitt, M., Enoch, S. J., Madden, J. C., Nelms, M. D., & Cronin, M. T. (2009). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry.

-

Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved from [Link]

-

Cresset Blog: Aniline replacement in drug-like compounds. (2024, January 10). BioPartner UK. Retrieved from [Link]

-

UV-Vis spectra of aniline in different mole fractions of acetonitrile.... (n.d.). ResearchGate. Retrieved from [Link]

-

12.7: Interpreting Infrared Spectra. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]

-

4-Ethoxyaniline. (n.d.). PubChem. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. (2016, September 21). YouTube. Retrieved from [Link]

-

This compound (C8H10ClNO). (n.d.). PubChemLite. Retrieved from [Link]

-

Substituent effects on the physical properties and pKa of aniline. (2025, August 6). ResearchGate. Retrieved from [Link]

- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.

-

J.Thi-Qar Sci. Vol.5 (3) Dec./2015. (2024, December 12). ResearchGate. Retrieved from [Link]

-

Chemical shifts. (n.d.). University of Regensburg. Retrieved from [Link]

- Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline.

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Retrieved from [Link]

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved from [Link]

-

The UV–vis absorption spectrum of aniline under different EEF (0.000... (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). University of California, Davis. Retrieved from [Link]

-

3-Chloro-4-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]

-

Inhibition of Microbial Growth by Anilines: A QSAR Study. (n.d.). David Publishing. Retrieved from [Link]

-

Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 30). ResearchGate. Retrieved from [Link]

-

Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (2020, January 10). ACS Publications. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

UV-Vis Absorption Spectrum of Aniline. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. (2022, June 14). ACS Publications. Retrieved from [Link]

Sources

- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. news.umich.edu [news.umich.edu]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C8H10ClNO) [pubchemlite.lcsb.uni.lu]

- 6. 3-Chloro-4-methoxyaniline 97 5345-54-0 [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 108-42-9 CAS MSDS (3-Chloroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. afit.edu [afit.edu]

- 13. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. journaleras.com [journaleras.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Chloro-4-ethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-ethoxyaniline is a key chemical intermediate with significant applications in the pharmaceutical and dye industries. Its purity and structural integrity are paramount for the synthesis of high-quality downstream products. This technical guide provides a comprehensive overview of the analytical methodologies for the in-depth characterization of this compound. We will explore the theoretical basis and practical application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide will serve as a valuable resource by detailing experimental protocols, interpreting spectral data, and providing a framework for the robust quality control of this important chemical compound.

Introduction: Significance of this compound

This compound, with the chemical formula C₈H₁₀ClNO, is a substituted aniline that serves as a crucial building block in organic synthesis.[1][2] Its molecular structure, featuring a chloro and an ethoxy group on the aniline ring, imparts specific reactivity and properties that are leveraged in the creation of more complex molecules. The precise location of these substituents is critical for the desired chemical transformations and the biological activity of the final products. Therefore, unambiguous structural confirmation and purity assessment are non-negotiable in a research and development setting.

This guide adopts the perspective of a Senior Application Scientist, focusing not just on the "what" but the "why" behind the analytical choices. We will delve into the causality of experimental design and data interpretation to provide a holistic understanding of the characterization process.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its spectral analysis.

| Property | Value | Source |

| CAS Number | 5211-02-9 | [1][3] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Appearance | Solid | [4] |

| Purity | ≥98% (typical commercial grade) | [1] |

The arrangement of the substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating nature of the ethoxy and amino groups and the electron-withdrawing nature of the chloro group.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethoxy) | ~1.4 | Triplet (t) | 3H |

| -CH₂ (ethoxy) | ~4.0 | Quartet (q) | 2H |

| -NH₂ | Variable (typically 3.5-4.5 in CDCl₃) | Broad Singlet (br s) | 2H |

| Aromatic H | ~6.6 - 7.2 | Multiplets (m) | 3H |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and concentration.

Causality Behind the Predictions:

-

The ethoxy group protons exhibit a characteristic triplet-quartet pattern due to spin-spin coupling between the methyl and methylene protons.

-

The amine protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is highly dependent on the solvent, concentration, and temperature.

-

The aromatic protons will appear as a complex set of multiplets due to their distinct electronic environments and coupling with each other. The exact splitting pattern can be predicted using advanced simulation, but is generally complex due to the substitution pattern.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (ethoxy) | ~15 |

| -CH₂ (ethoxy) | ~64 |

| Aromatic C-Cl | ~120-125 |

| Aromatic C-H | ~115-130 |

| Aromatic C-N | ~140-145 |

| Aromatic C-O | ~148-152 |

Note: These are approximate chemical shift ranges based on known substituent effects on benzene rings.

Experimental Protocol for NMR Analysis:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

dot

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3080-3010 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1520-1480 | N-H bend | Primary Amine (-NH₂) |

| 1250-1200 | C-O stretch (aryl-alkyl ether) | Ethoxy Group |

| 850-750 | C-H out-of-plane bend | Aromatic (substitution pattern) |

| 750-700 | C-Cl stretch | Chloro Group |

Experimental Protocol for FT-IR Analysis (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture to a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be run first and automatically subtracted.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (171.62 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 171 and m/z 173, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a key diagnostic feature for the presence of one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of an ethyl radical (-CH₂CH₃) from the ethoxy group.

-

Loss of an ethoxy radical (-OCH₂CH₃).

-

Loss of a chlorine atom (-Cl).

-

Cleavage of the C-N bond.

-

dot

Caption: Simplified proposed fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the GC column.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron ionization) and the m/z of the resulting ions are detected.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region.

Expected UV-Vis Absorption Data:

Substituted anilines typically show two main absorption bands:

-

π → π* transition: An intense band usually below 250 nm.

-

n → π* transition: A less intense band at longer wavelengths, often above 280 nm.

The exact position and intensity of these bands (λmax) are influenced by the substituents on the aromatic ring and the solvent used for the analysis.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give a maximum absorbance reading between 0.1 and 1.

-

Spectral Acquisition: Use a quartz cuvette to hold the sample. Record a baseline spectrum of the pure solvent first. Then, record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive characterization of this compound requires a synergistic approach, employing a suite of spectroscopic techniques. NMR spectroscopy provides the definitive structural map, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and provides fragmentation clues, and UV-Vis spectroscopy probes the electronic structure. By integrating the data from these complementary methods, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this vital chemical intermediate, thereby guaranteeing the quality and reliability of their subsequent synthetic endeavors. This self-validating system of cross-verification is the cornerstone of robust scientific practice in the chemical and pharmaceutical sciences.

References

- New Journal of Chemistry. (n.d.).

-

ACS Publications. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A. Retrieved from [Link]

- Supporting Information - Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).

-

PubChem. (n.d.). 3-Chloro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of para substituted anilines and reference aromatic compounds. Retrieved from [Link]

-

ACS Omega. (n.d.). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society. Retrieved from [Link]

-

Physical Chemistry Research. (2020). Regular Article. Retrieved from [Link]

- Fujii, K., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(1), 23.

- Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.).

- {Supplementary D

-

ResearchGate. (n.d.). 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H10ClNO). Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. Retrieved from [Link]

- Supporting Information for Table of Contents. (n.d.). Amazon S3.

-

MDPI. (n.d.). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

ResearchGate. (n.d.). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Retrieved from [Link]

-

Samarra Journal of Pure and Applied Science. (n.d.). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Poly (Aniline –Co-Chloroaniline) Polymers and Applications in Automotive Industries as Paint Coatings. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Chloro-4-ethoxyaniline

Abstract: This technical guide provides an in-depth analysis of the spectroscopic profile of 3-Chloro-4-ethoxyaniline (CAS 5211-02-9), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] As Senior Application Scientists, we recognize that unambiguous structural confirmation is the bedrock of chemical research and development. This document moves beyond a simple recitation of data, offering a detailed interpretation of the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, grounded in the fundamental principles of chemical structure and reactivity. We provide field-proven, detailed protocols for data acquisition and a logical workflow for integrated spectral analysis, designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Foundational Analysis: Molecular Structure and Expected Spectroscopic Signatures

The molecular structure of this compound (C₈H₁₀ClNO, Molecular Weight: 171.62 g/mol ) dictates its interaction with different forms of electromagnetic radiation and its behavior under ionization.[1] The molecule comprises a 1,2,4-trisubstituted benzene ring bearing three distinct functional groups: a primary amine (-NH₂), a chloro group (-Cl), and an ethoxy group (-OCH₂CH₃). Each of these imparts characteristic signals in MS, IR, and NMR spectroscopy, which, when analyzed in concert, provide a definitive structural fingerprint.

-

Amine Group (-NH₂): Expected to show characteristic N-H stretching in the IR spectrum and a broad, exchangeable signal in the ¹H NMR.

-

Ethoxy Group (-OCH₂CH₃): Will produce distinct aliphatic C-H stretches in the IR and a characteristic ethyl pattern (a quartet and a triplet) in the ¹H NMR spectrum. The C-O ether linkage will also be visible in the IR.

-

Chlorinated Aromatic Ring: The substitution pattern determines the splitting of aromatic protons in the NMR spectrum. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl), is expected to produce a characteristic M+2 isotopic pattern in the mass spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.[3]

Expert Insights & Causality

For a molecule like this compound, Electron Ionization (EI) is an effective method. The initial ionization event, the removal of an electron, typically occurs from a lone pair on the nitrogen or oxygen atom, or from the aromatic π-system, to form the molecular ion (M⁺•). The presence of chlorine is a key diagnostic feature. Due to the natural abundance of its isotopes (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), we anticipate a molecular ion peak (M⁺•) and an M+2 peak with an intensity ratio of approximately 3:1, which is a hallmark of a monochlorinated compound.[4]

The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments.[5] The most probable fragmentations include α-cleavage adjacent to the ether oxygen and cleavage of the C-N bond.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile solvent like methanol or dichloromethane.[6]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Magnetic Sector) is used.

-

Method Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV[7]

-

Source Temperature: 200-250 °C

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

Mass Range: m/z 40-300

-

Data Presentation: Predicted Mass Spectrum

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Assignment & Rationale |

| 171/173 | [C₈H₁₀ClNO]⁺• | Molecular Ion (M⁺•) : The presence of the M+2 peak at an approximate 3:1 intensity ratio confirms the presence of one chlorine atom. |

| 156/158 | [C₇H₇ClNO]⁺• | [M - CH₃]⁺• : Loss of a methyl radical from the ethoxy group. |

| 142/144 | [C₈H₇ClO]⁺• | [M - NH₂]⁺• : Loss of an amino radical. |

| 128 | [C₇H₇NO]⁺• | [M - Cl]⁺• : Loss of a chlorine radical. This peak would not have a +2 isotope pattern. |

| 109 | [C₆H₆NO]⁺ | [M - Cl - C₂H₅]⁺ : Loss of a chlorine radical followed by an ethyl radical. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable method for identifying the presence of specific functional groups.[8]

Expert Insights & Causality

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine, the C-H bonds of the aromatic ring and the ethoxy group, the C-O ether linkage, and the C-Cl bond. The primary amine is particularly diagnostic, typically showing two distinct N-H stretching bands (one symmetric, one asymmetric) in the 3300-3500 cm⁻¹ region.[9] The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.[10][11]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Technique):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2 hours to remove moisture.[9]

-

In an agate mortar, grind 1-2 mg of solid this compound with 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[9]

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Background: Record a background spectrum of the empty sample compartment. For the KBr method, a pure KBr pellet is often used for a more accurate background.[6]

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Presentation: Predicted Infrared Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3480 & ~3390 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3070 | C-H Stretch | Aromatic Ring |

| ~2980 & ~2870 | Asymmetric & Symmetric C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| ~1580 & ~1510 | C=C Stretch | Aromatic Ring |

| ~1240 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1280 | C-N Stretch | Aromatic Amine |

| ~700-800 | C-Cl Stretch | Aryl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of individual hydrogen and carbon atoms.

Expert Insights & Causality

¹H NMR: The proton NMR spectrum will show distinct regions for the aromatic, amine, and aliphatic protons.

-

Aromatic Protons: The three protons on the benzene ring will appear as distinct signals. Their chemical shifts are influenced by the electron-donating effects of the -NH₂ and -OCH₂CH₃ groups and the electron-withdrawing effect of the -Cl group. This will lead to a complex splitting pattern due to spin-spin coupling between adjacent protons.

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange with trace amounts of water in the solvent. The chemical shift is highly variable depending on solvent and concentration.[12]

-

Ethoxy Protons (-OCH₂CH₃): This group will give rise to a classic ethyl pattern: a quartet for the -OCH₂- protons (split by the adjacent -CH₃ protons) and a triplet for the -CH₃ protons (split by the adjacent -OCH₂- protons).

¹³C NMR: The molecule has 8 unique carbon atoms, and we expect to see 8 distinct signals in the broadband-decoupled ¹³C NMR spectrum. The chemical shifts are highly predictable based on the substituent effects. The carbon attached to the fluorine atom in analogous compounds shows a large coupling constant (J C-F), a principle that helps in assignments of similar structures.[13]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.

-

Data Presentation: Predicted NMR Data (in CDCl₃)

Table 3: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic H | ~6.6 - 7.0 | Multiplets (m) | 3H | - |

| Amine (-NH₂) | ~3.7 | Broad Singlet (br s) | 2H | - |

| Methylene (-OCH₂) | ~4.0 | Quartet (q) | 2H | J ≈ 7.0 |

| Methyl (-CH₃) | ~1.4 | Triplet (t) | 3H | J ≈ 7.0 |

Table 4: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | ~142 |

| C-OEt | ~150 |

| C-Cl | ~120 |

| C-H (Aromatic) | ~114 - 120 |

| C (Aromatic, ipso to H) | ~115 - 125 |

| -OCH₂- | ~64 |

| -CH₃ | ~15 |

Integrated Spectroscopic Analysis Workflow

Confirming a chemical structure is never reliant on a single technique. It is the synergistic combination of data from orthogonal methods that provides irrefutable proof. The following workflow illustrates the logical process of integrating MS, IR, and NMR data for the comprehensive characterization of this compound.

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The mass spectrum confirms the molecular weight and the presence of chlorine through its distinct isotopic signature. Infrared spectroscopy provides unambiguous evidence for the primary amine, ether linkage, and aromatic functionalities. Finally, ¹H and ¹³C NMR spectroscopy deliver a detailed map of the carbon-hydrogen framework, confirming the precise substitution pattern and connectivity of the molecule. This guide provides the necessary data, protocols, and interpretive logic to empower researchers to confidently identify and characterize this important chemical intermediate.

References

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry.

- Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(isopentyloxy)aniline. (n.d.). Benchchem.

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of 3-Chloro-4-ethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and efficient methodology for the synthesis and purification of 3-Chloro-4-ethoxyaniline, a key intermediate in the development of various pharmaceutical compounds. This document provides a detailed two-step synthetic pathway, commencing with the Williamson ether synthesis to form the intermediate 2-chloro-1-ethoxy-4-nitrobenzene, followed by a chemical reduction of the nitro group. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and outlines methods for purification and characterization. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a process diagram. This document is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction and Strategic Overview

This compound is a substituted aniline that serves as a valuable building block in medicinal chemistry. Its structural features, including the chloro, ethoxy, and amino functional groups, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. The efficient and scalable synthesis of this intermediate is, therefore, of significant interest to the pharmaceutical industry.

This guide presents a scientifically sound and field-proven two-step approach for the synthesis of this compound. The chosen synthetic strategy prioritizes safety, yield, and purity, while also considering the accessibility of starting materials and reagents. The overall synthetic transformation is depicted below:

Caption: Overall synthetic pathway for this compound.

The first step involves a Williamson ether synthesis to introduce the ethoxy group onto the phenolic oxygen of 2-chloro-4-nitrophenol. This is a classic and reliable method for the formation of ethers. The second step focuses on the selective reduction of the aromatic nitro group to the corresponding aniline. For this transformation, a chemical reduction using iron powder in the presence of an electrolyte is chosen for its efficiency, cost-effectiveness, and milder reaction conditions compared to some other reduction methods.

Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene (Intermediate)

The initial step in the synthesis of this compound is the ethoxylation of 2-chloro-4-nitrophenol. The Williamson ether synthesis is a well-established and highly effective method for this transformation.

Mechanistic Rationale

The Williamson ether synthesis proceeds via an SN2 reaction mechanism. The phenolic proton of 2-chloro-4-nitrophenol is first deprotonated by a weak base, typically potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (in this case, ethyl iodide), leading to the formation of the desired ether and a halide salt as a byproduct. The choice of acetone as the solvent is strategic; it is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-nitrophenol | 173.56 | 10.0 g | 0.0576 |

| Ethyl Iodide | 155.97 | 9.9 g (5.1 mL) | 0.0635 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 11.9 g | 0.0861 |

| Acetone | 58.08 | 150 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Brine (saturated NaCl) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (10.0 g, 0.0576 mol) and potassium carbonate (11.9 g, 0.0861 mol).

-

Add 150 mL of acetone to the flask and stir the suspension.

-

Add ethyl iodide (9.9 g, 5.1 mL, 0.0635 mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-1-ethoxy-4-nitrobenzene.

Expected Yield: Approximately 90-98%.

Synthesis of this compound (Final Product)

The second and final step is the reduction of the nitro group of 2-chloro-1-ethoxy-4-nitrobenzene to the corresponding amine. A chemical reduction using iron powder and ammonium chloride in a mixed solvent system is a reliable and scalable method.

Mechanistic Rationale

The reduction of an aromatic nitro group with iron metal in the presence of a proton source is a classic method known as the Béchamp reduction. In this reaction, iron acts as the reducing agent, providing electrons for the reduction of the nitro group. Ammonium chloride serves as a mild proton source and an electrolyte, facilitating the reaction. The overall reaction involves the transfer of six electrons and six protons to the nitro group, ultimately yielding the aniline and iron oxides as byproducts. The use of an ethanol/water solvent system is effective for dissolving both the organic substrate and the inorganic reagents.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-1-ethoxy-4-nitrobenzene | 201.61 | 10.0 g | 0.0496 |

| Iron Powder | 55.845 | 8.3 g | 0.149 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 8.0 g | 0.149 |

| Ethanol | 46.07 | 100 mL | - |

| Deionized Water | 18.02 | 25 mL | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask, add 2-chloro-1-ethoxy-4-nitrobenzene (10.0 g, 0.0496 mol), iron powder (8.3 g, 0.149 mol), and ammonium chloride (8.0 g, 0.149 mol).

-

Add a mixture of ethanol (100 mL) and water (25 mL).

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® while hot to remove the iron salts.

-

Wash the filter cake with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

Expected Yield: 85-95%.

Caption: Experimental workflow for the synthesis of this compound.

Purification by Recrystallization

The crude this compound obtained from the synthesis will likely contain minor impurities. Recrystallization is an effective technique for purifying solid organic compounds.

Solvent Selection

The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures. For anilines, a mixed solvent system of ethanol and water is often effective.

Recrystallization Protocol

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly and then hot filtered to remove the charcoal.

-

To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Dry the crystals under vacuum to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol [1] |

| Appearance | Off-white to light brown solid |

Spectroscopic Data (Predicted):

The following spectroscopic data are predicted using online spectral database and prediction software and should be used as a reference. Experimental data should be acquired for definitive characterization.

1H NMR (400 MHz, CDCl₃, Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | d | 1H | Ar-H |

| ~6.70 | dd | 1H | Ar-H |

| ~6.65 | d | 1H | Ar-H |

| ~4.00 | q | 2H | -OCH₂CH₃ |

| ~3.60 | br s | 2H | -NH₂ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

13C NMR (100 MHz, CDCl₃, Predicted):

| Chemical Shift (ppm) | Assignment |

| ~148.0 | C-O |

| ~140.0 | C-N |

| ~122.0 | C-Cl |

| ~118.0 | Ar-CH |

| ~116.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~64.5 | -OCH₂CH₃ |

| ~15.0 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy (Predicted, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretching (asymmetric and symmetric) |

| 3050-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (aliphatic) |

| 1620-1600 | N-H bending |

| 1500-1400 | C=C stretching (aromatic) |

| 1250-1200 | C-O stretching (aryl ether) |

| 1100-1000 | C-N stretching |

| 850-750 | C-H out-of-plane bending (aromatic) |

| 750-700 | C-Cl stretching |

Mass Spectrometry (EI, Predicted):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171 and an M+2 peak at m/z 173 with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. Fragmentation is likely to involve the loss of an ethyl group (-29) and subsequent fragmentation of the aromatic ring.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Chloro-4-nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Ethyl Iodide: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Iron Powder: Flammable solid.

-

Ammonium Chloride: Harmful if swallowed. Causes serious eye irritation.

-

This compound: Based on the data for similar anilines, it should be considered toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Handle with care and avoid exposure.

Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described two-step synthetic route, involving a Williamson ether synthesis followed by a Béchamp reduction, is a reliable and efficient method for obtaining this valuable pharmaceutical intermediate. The provided protocols, along with the purification and characterization guidelines, are intended to enable researchers and scientists to successfully prepare this compound with high purity. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

-

PubChem. This compound. [Link]

-

Wikipedia. Béchamp reduction. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

solubility of 3-Chloro-4-ethoxyaniline in different solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-4-ethoxyaniline

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a key intermediate in pharmaceutical and chemical synthesis, understanding its behavior in various solvents is critical for process optimization, purification, and formulation. This document synthesizes theoretical principles of solubility, presents a predictive solubility profile based on molecular structure, and details robust experimental protocols for empirical solubility determination. It is intended as a foundational resource for researchers, chemists, and drug development professionals to facilitate the effective use of this compound.

Introduction: The Physicochemical Importance of this compound

This compound (CAS No. 5211-02-9) is a substituted aromatic amine featuring a chloro, an ethoxy, and an amino group on a benzene ring.[1][2][3] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

The successful application of this compound in any synthetic or formulation workflow is fundamentally dependent on its solubility. Key processes governed by solubility include:

-

Reaction Kinetics: Ensuring reactants are in the same phase is crucial for achieving optimal reaction rates and yields.

-

Purification: Techniques like crystallization and chromatography rely on differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide provides the theoretical framework and practical methodologies required to expertly navigate and determine the solubility of this compound.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of similia similibus solvuntur or "like dissolves like." This means a solute will dissolve best in a solvent that has similar intermolecular forces. The molecular structure of this compound allows for several types of interactions that dictate its solubility profile.

-

Dipole-Dipole Interactions: The electronegative chlorine and nitrogen atoms create a net dipole moment in the molecule, allowing for interactions with polar aprotic solvents such as acetone or ethyl acetate.[6]

-

Van der Waals Forces: The benzene ring and the ethyl group are nonpolar and contribute to the molecule's lipophilicity through van der Waals forces. These interactions promote solubility in non-polar or weakly polar solvents.[6]

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The -NH₂ and ether groups form strong hydrogen bonds with the solvent. Solubility in water is expected to be limited due to the hydrophobic benzene ring and chloro-substituent.[4][8] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate | High | Strong dipole-dipole interactions between the polar functional groups of the solute and the solvent.[9] |

| Non-Polar | Hexane, Toluene | Low to Moderate | Solubility is driven by weaker van der Waals forces. The aromatic ring of toluene may interact favorably with the benzene ring of the solute.[6] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To move from prediction to empirical data, a robust and validated experimental protocol is necessary. The gravimetric method is a standard approach for determining the solubility of a solid compound in a solvent.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the selected solvent in a sealed, screw-top vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a minimum of 24 hours to ensure the system reaches equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostat for at least 2 hours, permitting the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a volumetric pipette fitted with a filter tip (e.g., a PTFE syringe filter) to prevent transfer of any solid particles.

-

-

Solvent Evaporation and Quantification:

-

Transfer the filtered supernatant to a pre-weighed, dry beaker or vial. Record the initial weight of the empty container (W₁).

-

Remove the solvent under reduced pressure using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature until the solid residue is completely dry.

-

Once dry, place the container with the solid residue in a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the container with the dry residue (W₂).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid: Mass = W₂ - W₁

-

Express solubility in the desired units, typically g/100 mL or mg/mL.

-

Solubility ( g/100 mL) = (Mass of Residue / Volume of Supernatant) x 100

-

-

Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Advanced Analytical Methods for Quantification

For more complex mixtures or when higher precision is required, instrumental methods of analysis are superior to the simple gravimetric technique. These methods require the generation of a calibration curve using standards of known concentration.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high sensitivity and specificity. A reverse-phase HPLC system with a C18 column and UV detection is ideal for analyzing aromatic amines.[10] The concentration of the analyte in the saturated solution is determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectrophotometry: This technique is faster and simpler than HPLC but less specific. It is suitable for pure solutions. A calibration curve is prepared by measuring the absorbance of several standard solutions at the wavelength of maximum absorbance (λ_max) for this compound.

Caption: Logic for selecting an appropriate analytical quantification method.

Factors Influencing Solubility

Effect of pH

Cl(EtO)C₆H₃NH₂ + H⁺ ⇌ Cl(EtO)C₆H₃NH₃⁺

Effect of Temperature

The dissolution of most solid compounds is an endothermic process. Therefore, according to Le Chatelier's principle, the solubility of this compound in most solvents is expected to increase with an increase in temperature. This relationship is the basis for purification by recrystallization.

Safety and Handling

This compound and related chloroanilines are classified as harmful or toxic.[12][13] They can be harmful if swallowed, in contact with skin, or if inhaled.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[14] All handling should be performed in a well-ventilated fume hood. Users must consult the latest Safety Data Sheet (SDS) for the compound before use.[13][14][15]

Conclusion

The solubility of this compound is a critical physicochemical parameter dictated by its molecular structure. Its ability to participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces allows it to dissolve in a wide range of polar and moderately non-polar organic solvents, with limited solubility in water. The basicity of the amino group allows for a significant increase in aqueous solubility under acidic conditions. While theoretical predictions provide a strong foundation, this guide also provides a robust, self-validating experimental protocol for the empirical determination of its solubility, empowering researchers to optimize its use in synthesis, purification, and formulation.

References

-

Test for Amines: Check Solubility and Litmus Test, Hinsberg Test . (2023). EMBIBE. [Link]

-

3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 . PubChem, National Institutes of Health. [Link]

-

Solvent effects in the aza-Michael addition of anilines . Comptes Rendus de l'Académie des Sciences. [Link]

-

Substituent and solvent effects on the electrochemical oxidation of para- and meta-substituted anilines . SciSpace. [Link]

-

This compound | C8H10ClNO | CID 12748736 . PubChem, National Institutes of Health. [Link]

-

3-Chloro-4-methoxyaniline Solubility . Solubility of Things. [Link]

-

Substituted Anilines as Solvatochromic Probes | Request PDF . ResearchGate. [Link]

-

Experiment 13 – Properties of Amines and Amides . Moorpark College. [Link]

-

Amines . National Council of Educational Research and Training (NCERT). [Link]

-

4-Ethoxyaniline Safety Data Sheet . (2024). CPAchem. [Link]

-

Test for Amino Groups . BYJU'S. [Link]

-